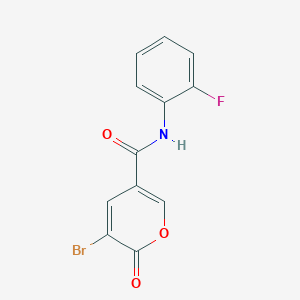
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms
Research has shown that compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide, such as GSK1059865, are effective in modulating behaviors associated with compulsive food intake. These compounds selectively antagonize Orexin-1 receptors, reducing binge eating in rats without affecting regular food intake, suggesting potential applications in treating compulsive eating disorders (Piccoli et al., 2012).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide. For instance, analogs like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives exhibit significant antimicrobial activity (Raval et al., 2012). Similarly, benzofuro[3,2-d]pyrimidines with structural resemblance have been screened for their antimicrobial properties, showing promising results (Parameshwarappa & Sangapure, 2009).
Molecular Structure and Interactions
The molecular structure and interactions of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been the subject of extensive research. Studies involving X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into their solid-state structures and the nature of their intermolecular interactions, which is crucial for understanding their biological activity (Saeed et al., 2020).
Fluorescence Emission and Nanoparticles
Research into the fluorescence emission properties of related compounds has shown that structures like heterodifunctional polyfluorene building blocks can yield nanoparticles with high fluorescence quantum yields. These findings suggest potential applications in areas such as bioimaging and diagnostics (Fischer, Baier & Mecking, 2013).
Insecticidal Activities
Compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been found to possess notable insecticidal properties. For example, anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed significant activity against diamondback moth, highlighting their potential as agricultural pesticides (Qi et al., 2014).
Antifungal and Antiviral Applications
Further studies have demonstrated that compounds with structural similarity to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide exhibit antifungal and antiviral activities. For instance, pyrimidine derivatives have shown significant antifungal activity against various pathogens, suggesting their potential in developing new antifungal agents (Wu et al., 2021).
Propriétés
Nom du produit |
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide |
|---|---|
Formule moléculaire |
C12H7BrFNO3 |
Poids moléculaire |
312.09 g/mol |
Nom IUPAC |
5-bromo-N-(2-fluorophenyl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-5-7(6-18-12(8)17)11(16)15-10-4-2-1-3-9(10)14/h1-6H,(H,15,16) |
Clé InChI |
JVUIIZYAJVJVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
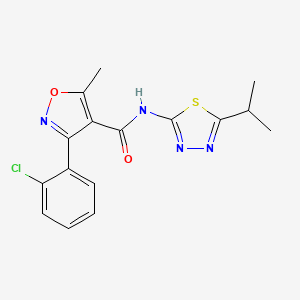
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide](/img/structure/B1224070.png)

![6-(Bromomethyl)-1,3-dimethyl-5-[(4-nitrophenyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1224072.png)
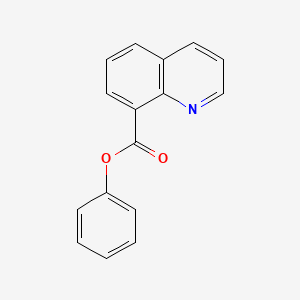

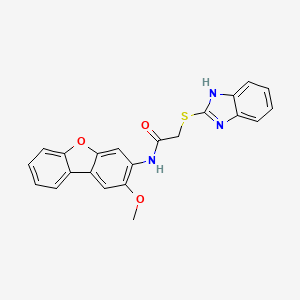
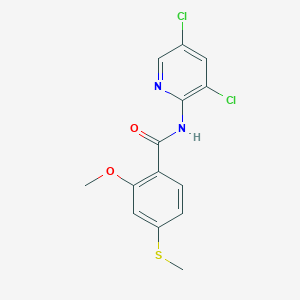
![2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester](/img/structure/B1224079.png)
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-oxomethyl]-2-ethyl-1-phthalazinone](/img/structure/B1224080.png)
![2-(4-methoxyphenyl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1224082.png)